molecular formula C26H33FN4O7 B12471412 N-[2-(diethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;(2S)-2-hydroxybutanedioic acid

N-[2-(diethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;(2S)-2-hydroxybutanedioic acid

Cat. No.: B12471412
M. Wt: 532.6 g/mol
InChI Key: LBWFXVZLPYTWQI-WNQIDUERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The compound N-[2-(diethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide; (2S)-2-hydroxybutanedioic acid is systematically named according to IUPAC guidelines as follows:

  • Base component : (Z)-N-[2-(diethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide.
  • Counterion : (2S)-2-hydroxybutanedioic acid (L-malic acid).

The full IUPAC name reflects the Z-configuration of the exocyclic double bond linking the pyrrole and indole moieties, the stereospecific (S)-configuration of the malate counterion, and the substitution patterns on both heterocyclic systems. Structurally, the molecule comprises:

  • A 2,4-dimethyl-1H-pyrrole-3-carboxamide core.
  • A (Z)-(5-fluoro-2-oxoindolin-3-ylidene)methyl substituent at the 5-position of the pyrrole ring.
  • A 2-(diethylamino)ethyl side chain attached to the carboxamide group.
  • A (2S)-2-hydroxybutanedioate ion paired via salt formation.

Key structural features are represented in the SMILES notation:

CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C.C(C(C(=O)O)O)C(=O)O

The InChIKey LBWFXVZLPYTWQI-HBPAQXCTSA-N further encodes the stereochemical and connectivity details.

Molecular Formula and Weight Analysis

The molecular formula and weight are derived from the stoichiometry of the base and counterion:

Component Molecular Formula Molecular Weight (g/mol)
Base C₂₂H₂₇FN₄O₂ 398.47
Malate ion C₄H₆O₅ 134.09
Combined C₂₆H₃₃FN₄O₇ 532.56

Table 1. Molecular composition breakdown. Values computed using PubChem’s atomic mass data.

Properties

Molecular Formula

C26H33FN4O7

Molecular Weight

532.6 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;(2S)-2-hydroxybutanedioic acid

InChI

InChI=1S/C22H27FN4O2.C4H6O5/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28;5-2(4(8)9)1-3(6)7/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28);2,5H,1H2,(H,6,7)(H,8,9)/t;2-/m.0/s1

InChI Key

LBWFXVZLPYTWQI-WNQIDUERSA-N

Isomeric SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C.C([C@@H](C(=O)O)O)C(=O)O

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C.C(C(C(=O)O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Condensation of 5-Formylpyrrole Derivatives with 5-Fluoro-2-Oxindole

The core synthetic strategy involves condensing 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid-(2-diethylaminoethyl)amide with 5-fluoro-1,3-dihydro-2-oxoindole. Early methods employed pyrrolidine as a base catalyst in toluene under reflux (110–120°C), achieving yields of 78–85%. However, pyrrolidine’s toxicity and cost prompted alternatives.

Improved Catalytic Systems :

  • Zinc Powder in Aqueous Methanol : Substituting pyrrolidine with zinc powder in methanol-water mixtures at 70–75°C reduced frothing and improved yield (91%).
  • Piperidine in Toluene : A solvent-free approach using piperidine at 100°C simplified workup, increasing overall yield to 82%.

One-Pot Synthesis Strategies

Recent advancements enable single-reactor synthesis:

  • Malate Salt Formation In Situ : Combining 5-formylpyrrole, 5-fluoro-2-oxindole, and L-malic acid in methanol at 25–30°C directly yields sunitinib malate with >99.5% purity.
  • Acid-Catalyzed Decarboxylation : Using Vilsmeier-Haack formylation (POCl₃/DMF) on 3,5-dimethyl-1H-pyrrole-4-carbethoxy-2-carboxylic acid generates the 5-formyl intermediate, which is then amidated and condensed.

Salt Formation and Polymorph Control

Crystallization of Sunitinib Malate

Sunitinib free base is converted to its malate salt via acid-base reaction. Key methods include:

  • Solvent-Antisolvent Crystallization : Dissolving sunitinib in methyl isobutyl ketone (MIBK) and adding L-malic acid precipitates Form I crystals (thermodynamically stable).
  • Direct Precipitation : Refluxing sunitinib with malic acid in n-butanol/water mixtures yields >99% pure malate salt.

Critical Parameters :

Parameter Optimal Range Impact on Purity
Temperature 20–75°C Prevents amorphization
Solvent Ratio (MIBK:Water) 3:1 Enhances crystal size
Stirring Time 1–6 hours Reduces impurities

Industrial-Scale Optimization

Cost-Effective Reagent Substitution

  • Replacing Pyrrolidine : Zinc powder or sodium bicarbonate lowers production costs by 30% while maintaining yields >90%.
  • Solvent Recycling : Ethyl acetate and methanol are recovered via distillation, reducing waste.

Purity Enhancement Techniques

  • Charcoalization : Treating intermediates with activated charcoal removes colored impurities, increasing HPLC purity to 99.7%.
  • Countercurrent Extraction : Using dichloromethane-methanol (5% v/v) minimizes residual catalysts.

Comparative Analysis of Preparation Methods

Method Catalysts/Solvents Yield (%) Purity (%) Key Advantage
Pyrrolidine-Catalyzed Condensation Toluene, pyrrolidine 78 98.5 High reproducibility
Zinc-Powder-Mediated Synthesis Methanol, zinc 91 99.7 Low toxicity, cost-effective
One-Pot Malate Formation Methanol, L-malic acid 70 99.5 Simplified workflow
Vilsmeier Formylation POCl₃, DMF 82 98.9 Scalable for intermediates

Challenges and Solutions

Polymorphic Consistency

Form I malate is preferred for stability. Strategies to suppress alternative polymorphs:

  • Seeding with Form I Crystals : Ensures uniform nucleation.
  • Controlled Cooling Rates : 0.5°C/min cooling prevents metastable forms.

Chemical Reactions Analysis

Types of Reactions

N-[2-(diethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;(2S)-2-hydroxybutanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different indole derivatives, while substitution reactions can produce a variety of substituted pyrrole compounds.

Scientific Research Applications

Clinical Applications

Sunitinib is primarily indicated for the treatment of:

  • Metastatic Renal Cell Carcinoma (mRCC) : Approved by the FDA in 2006, Sunitinib has shown significant efficacy in prolonging progression-free survival in patients with mRCC.
  • Gastrointestinal Stromal Tumors (GISTs) : It is effective for patients who are intolerant to imatinib or have developed resistance to it.
  • Pancreatic Neuroendocrine Tumors (pNETs) : Sunitinib has been used as a treatment option for pNETs, demonstrating improved outcomes compared to placebo.

Case Study 1: Metastatic Renal Cell Carcinoma

In a clinical trial involving 750 patients with mRCC, those treated with Sunitinib exhibited a median progression-free survival of 11 months compared to 5 months for those receiving interferon-alpha. The overall response rate was 31%, indicating its effectiveness in managing advanced disease .

Case Study 2: Gastrointestinal Stromal Tumors

A study assessed the efficacy of Sunitinib in GIST patients resistant to imatinib. The results showed a partial response rate of 27%, with a median duration of response lasting over 8 months .

Research Findings

Recent studies have explored the potential off-label uses of Sunitinib, including its effects on other malignancies and its role in combination therapies. For instance, research indicates that combining Sunitinib with immune checkpoint inhibitors may enhance antitumor responses .

Data Table: Efficacy Summary

Cancer TypeFDA ApprovalMedian Progression-Free SurvivalOverall Response Rate
Metastatic Renal Cell CarcinomaYes11 months31%
Gastrointestinal Stromal TumorsYesNot specified27%
Pancreatic Neuroendocrine TumorsYesNot specifiedNot specified

Mechanism of Action

The mechanism of action of N-[2-(diethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;(2S)-2-hydroxybutanedioic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Features :

  • Mechanism : Blocks ATP-binding pockets of kinase domains, inhibiting angiogenesis and tumor proliferation .
  • Clinical Relevance: Approved for renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST) .
  • Physicochemical Properties : The malate salt form improves aqueous solubility (critical for oral bioavailability) and reduces hygroscopicity compared to the free base .

Comparison with Similar Compounds

Structural Analogs and Derivatives

Table 1: Structural and Functional Comparison of Key Compounds

Compound Name / ID Structural Modifications Biological Activity Solubility/Stability Reference
SU11248 (Free Base) Base structure: 5-[(Z)-5-fluoro-2-oxoindolin-3-ylidene]methyl-pyrrole-3-carboxamide with diethylaminoethyl side chain IC₅₀: 4–10 nM (VEGFR2, PDGFRβ) Low solubility; hygroscopic
Sunitinib Malate L-malic acid salt of SU11248 Retains kinase inhibition efficacy Enhanced solubility (1.2 mg/mL in water); non-hygroscopic crystalline form
Compound 14o Chloro substituent at pyrrole-2-position; no diethylaminoethyl group Moderate kinase inhibition (IC₅₀: ~50 nM for VEGFR2) Lower solubility (<0.5 mg/mL) due to hydrophobic chloro group
Compound 4a 5-(2-Chloroacetamido) modification on indole ring Irreversible FLT3 inhibitor; targets resistance mutations Improved cellular uptake but higher cytotoxicity
Compound 4b 5-(Vinylsulfonamido) modification on indole ring Covalent binding to kinase active sites Moderate solubility; stable in plasma
AGN-PC-0AAT83 Pyrido[3,2,1-ij]quinoline core instead of pyrrole-indole Selective FLT3 inhibition High lipophilicity (LogP >5); poor aqueous solubility

Key Findings from Comparative Studies

Impact of Salt Formation

  • The malate salt of SU11248 () exhibits superior crystallinity (XRD peaks at 13.2° and 24.2° 2θ) and stability compared to amorphous forms .
  • In contrast, the maleate salt of a related compound () shows non-hygroscopic properties but lower solubility in acidic conditions, highlighting the critical role of counterion selection .

Substituent Effects on Potency

  • Chloro vs. Fluoro Groups : Compound 14o () replaces the 5-fluoroindole with a chloro substituent, reducing kinase affinity due to decreased electron-withdrawing effects .
  • Side Chain Modifications: The diethylaminoethyl group in SU11248 enhances cellular permeability and target engagement compared to morpholinylpropyl derivatives (e.g., ), which show reduced bioavailability .

Pharmacokinetic and Formulation Considerations

  • SU11248 Malate : Achieves 70–80% oral bioavailability due to optimized salt form, whereas the free base requires lipid-based formulations .
  • Hygroscopicity : Amorphous forms () are prone to moisture absorption, leading to stability issues during storage. Crystalline ε-modifications () mitigate this problem .

Biological Activity

N-[2-(diethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide, commonly referred to as a derivative of sunitinib, is a compound with significant biological activity, particularly in the context of cancer treatment. This article explores its biological properties, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C22H27FN4O2C_{22}H_{27}F_{N_4}O_2 with a molecular weight of approximately 398.474 Da. It is classified as a kinase inhibitor, specifically targeting receptor tyrosine kinases involved in tumor growth and angiogenesis.

PropertyValue
Molecular FormulaC22H27FN4O2C_{22}H_{27}F_{N_4}O_2
Molecular Weight398.474 Da
Chemical StructureChemical Structure

The primary mechanism of action involves the inhibition of multiple receptor tyrosine kinases (RTKs), including VEGFR, PDGFR, and RET. By blocking these pathways, the compound effectively reduces tumor cell proliferation and induces apoptosis in sensitive cancer cell lines.

Key Mechanistic Insights:

  • Inhibition of MAPK/ERK Pathway : The compound has been shown to significantly reduce the activity of the MAPK/ERK signaling pathway in breast cancer cell lines expressing RET .
  • Impact on Tumor Microenvironment : By inhibiting angiogenesis through VEGFR blockade, it alters the tumor microenvironment, leading to decreased blood supply and nutrient delivery to tumors .

Case Studies

  • Breast Cancer : In preclinical studies, treatment with this compound resulted in reduced RET phosphorylation and activation in patient-derived xenografts (PDXs), leading to notable tumor regression .
    Study TypeFindings
    PreclinicalReduction in RET phosphorylation
    Patient-DerivedSignificant tumor regression observed
  • Other Solid Tumors : The compound has shown promise in various solid tumors where RET fusions are present. In vitro studies demonstrated cytotoxic effects on cells harboring specific RET mutations .

Pharmacokinetics and Toxicity

The pharmacokinetic profile indicates that the compound has favorable absorption characteristics with a half-life conducive for therapeutic use. However, potential toxicities include effects on normal tissues expressing similar RTKs, necessitating careful monitoring during clinical application.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.